4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate
Description
The compound 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate (hereafter referred to as Compound A) features a coumarin core substituted with ethyl and methyl groups at positions 4 and 8, respectively. The 7-position is esterified with a 2-{[(benzyloxy)carbonyl]amino}butanoate side chain. The benzyloxycarbonyl (Cbz) group serves as a protective moiety for the amino functionality, which is critical in synthetic chemistry and drug design . Coumarin derivatives are widely studied for their optical properties, biological activities, and roles as intermediates in organic synthesis. This article compares Compound A with structurally related analogues to elucidate substituent effects on physicochemical properties, stability, and synthetic strategies.
Properties
Molecular Formula |
C24H25NO6 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(4-ethyl-8-methyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C24H25NO6/c1-4-17-13-21(26)31-22-15(3)20(12-11-18(17)22)30-23(27)19(5-2)25-24(28)29-14-16-9-7-6-8-10-16/h6-13,19H,4-5,14H2,1-3H3,(H,25,28) |
InChI Key |
FZQKAYDPEPLRIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C(CC)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, where phenol derivatives react with β-ketoesters in the presence of a strong acid catalyst.
Introduction of Substituents: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides and bases.
Formation of the Ester Linkage: The ester linkage is formed by reacting the coumarin derivative with 2-{[(benzyloxy)carbonyl]amino}butanoic acid under esterification conditions, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Conversion of carbonyl groups to alcohols.
Substitution: Formation of new derivatives with modified substituents.
Scientific Research Applications
Biological Activities
Research indicates that coumarin derivatives exhibit various biological activities, including:
Antimicrobial Activity
Studies have shown that coumarin derivatives possess significant antimicrobial properties. For instance, compounds similar to 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy butanoate have demonstrated effectiveness against various bacterial strains and fungi.
Anti-inflammatory Properties
Coumarins are recognized for their anti-inflammatory effects. They inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases.
Anticoagulant Effects
Certain coumarin derivatives have been studied for their anticoagulant properties, suggesting their use in managing cardiovascular diseases by preventing blood clot formation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several coumarin derivatives, including those structurally related to 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy butanoate. The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics based on these compounds .
- Anti-inflammatory Mechanisms : In vitro studies demonstrated that coumarin derivatives can significantly reduce the expression of inflammatory markers in human cell lines. This suggests that compounds like 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy butanoate could be explored further for therapeutic applications in chronic inflammatory conditions .
- Cardiovascular Research : Research into anticoagulant properties revealed that specific coumarin derivatives exhibit inhibition of platelet aggregation, indicating potential use in cardiovascular therapies .
Mechanism of Action
The mechanism of action of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate inflammatory pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Analysis
Compound A
- Core structure : Coumarin (2H-chromen-2-one).
- Substituents: 4-Ethyl, 8-methyl on the coumarin ring. 7-Position: Ester linkage to 2-{[(benzyloxy)carbonyl]amino}butanoate.
- Protective group: Benzyloxycarbonyl (Cbz), removable via hydrogenolysis.
Analogue 1
4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)butanoate ( ):
- Core structure : Coumarin with a 4-methoxyphenyl substituent.
- Protective group : tert-Butoxycarbonyl (Boc), cleaved under acidic conditions.
- Key differences :
- Aromatic substitution: 4-Methoxyphenyl vs. ethyl/methyl in Compound A .
- Increased steric bulk from the tert-butyl group in Boc vs. Cbz.
- Molecular weight: 467.518 g/mol (C26H29NO7) vs.
Analogue 2
Methyl 1-(4-ethoxy-4-oxobutyl)-4-(4-(benzyloxy)phenyl)-1H-pyrrole-2-carboxylate ( ):
- Core structure : Pyrrole instead of coumarin.
- Shared feature : Benzyloxy group on the aromatic ring.
Physicochemical Properties
Research Findings
- Substituent impact : Alkyl groups (ethyl, methyl) on coumarin improve lipid solubility, whereas aromatic substituents (e.g., methoxyphenyl) enhance π-π stacking interactions.
- Protective group choice : Cbz vs. Boc significantly influences synthetic pathways and stability, with implications for drug delivery and storage.
- Structural rigidity : Coumarin cores (as in Compound A ) offer greater planar rigidity compared to pyrrole derivatives ( ), affecting binding to biological targets.
Biological Activity
4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities, including antimicrobial , anti-inflammatory , and anticoagulant properties. This article explores the biological activity of this specific compound, including its synthesis, biological effects, and potential therapeutic applications.
Synthesis
The synthesis of 4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate typically involves several steps:
- Starting Materials : The synthesis begins with 4-ethyl-8-methyl-2-oxo-2H-chromen-7-ol and 2-bromoacetic acid.
- Formation of Intermediate : The chromen-7-ol is reacted with 2-bromoacetic acid in the presence of a base such as triethylamine (TEA) to form an intermediate.
- Amidation : The intermediate is then reacted with 4-aminobutanoic acid to yield the final product.
| Property | Value |
|---|---|
| Molecular Formula | C18H21NO6 |
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | 4-{2-[4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino}butanoic acid |
| InChI Key | MNJVXVXJNGHGDT-UHFFFAOYSA-N |
Antimicrobial Activity
Coumarin derivatives, including the compound , have been studied for their antimicrobial properties. Research indicates that certain coumarins exhibit significant activity against various bacterial strains. For example, derivatives have shown efficacy against E. coli and other pathogens through mechanisms that may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of coumarins has been well-documented. Studies suggest that compounds like 4-Ethyl-8-methyl-2-oxo-2H-chromen can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This inhibition may lead to reduced inflammation in various models, including those simulating arthritis and other inflammatory diseases .
Anticancer Properties
There is growing interest in the anticancer properties of coumarin derivatives. Some studies have indicated that they can act as histone deacetylase (HDAC) inhibitors, which are important in cancer therapy due to their role in regulating gene expression related to cell cycle and apoptosis . The compound's structure allows it to potentially interact with HDAC enzymes, leading to antiproliferative effects in cancer cells.
Case Studies and Research Findings
- In Vitro Studies : A study on various coumarin derivatives found that specific modifications on the coumarin skeleton significantly influenced their biological activity, particularly against β-glucuronidase, with IC50 values indicating varying levels of potency .
- Therapeutic Applications : Research has highlighted the potential use of coumarins in treating conditions such as diabetes and cardiovascular diseases due to their ability to modulate glucose metabolism and lipid profiles .
- Mechanistic Insights : Investigations into the mechanisms of action suggest that these compounds may exert their effects through multiple pathways, including oxidative stress regulation and modulation of signaling pathways involved in inflammation and cancer progression.
Q & A
Basic: How to design a synthetic route for 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl ester derivatives?
Methodological Answer:
A robust synthetic strategy involves:
- Protection of the amino group : Use benzyloxycarbonyl (Cbz) as a protecting group for the amino functionality in butanoate precursors to prevent unwanted side reactions during esterification .
- Coupling reactions : Employ carbodiimide-based coupling agents (e.g., DCC/DMAP) to activate the carboxylic acid moiety of the coumarin scaffold for ester bond formation .
- Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Confirm purity via TLC and HPLC (≥95% purity) .
- Deprotection (if required) : Hydrogenolysis with Pd/C under H₂ atmosphere can remove the Cbz group post-esterification .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy to distinguish from structural analogs .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, particularly for analogs with conflicting spectral data .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions due to potential dust inhalation risks .
- Waste Disposal : Segregate organic waste containing the compound in labeled containers. Neutralize acidic/basic residues before disposal via certified hazardous waste services .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous cleanup to prevent environmental release .
Advanced: How can computational methods resolve contradictions in reaction yields or spectroscopic data?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify intermediates with high energy barriers that may explain low yields .
- Spectroscopic Simulation : Employ software like Gaussian or ADF to simulate NMR/IR spectra and compare with experimental data. Discrepancies >0.3 ppm in ¹H NMR may indicate conformational flexibility or solvent effects .
- Machine Learning : Train models on existing coumarin derivatives to predict optimal reaction conditions (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation .
Advanced: How to optimize regioselectivity during esterification of the coumarin scaffold?
Methodological Answer:
- Protecting Group Strategy : Introduce steric hindrance (e.g., 8-methyl group) to direct esterification to the 7-hydroxy position. Validate via control experiments with unprotected analogs .
- Catalytic Optimization : Screen Lewis acids (e.g., Sc(OTf)₃) to enhance activation of the coumarin hydroxyl group. Monitor reaction progress via in-situ FTIR for real-time kinetic analysis .
- Solvent Effects : Use low-polarity solvents (e.g., toluene) to favor nucleophilic attack at the 7-position over competing sites .
Advanced: How to analyze degradation products under varying pH conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Reflux the compound in 0.1M HCl/NaOH (70°C, 24h) and analyze via LC-MS to identify hydrolyzed products (e.g., free carboxylic acid or amine) .
- Oxidative Stress : Expose to H₂O₂ (3% v/v) and monitor for chromene ring oxidation using UV-Vis spectroscopy (λmax shifts >300 nm) .
- Stability-Indicating Methods : Develop a gradient HPLC method (C18 column, 0.1% TFA in water/acetonitrile) to resolve degradation peaks with resolution >2.0 .
Advanced: What strategies mitigate batch-to-batch variability in synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and terminate at consistent conversion rates (e.g., >90%) .
- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., stoichiometry, temperature) and establish a design space for robust scaling .
- Crystallization Control : Seed reactions with pre-characterized crystals to ensure uniform polymorphism and reduce amorphous byproducts .
Advanced: How to validate the biological activity of derivatives while minimizing off-target effects?
Methodological Answer:
- In-Silico Screening : Dock derivatives into target protein structures (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Prioritize compounds with binding energies <−8 kcal/mol .
- Selectivity Assays : Test against related enzymes (e.g., COX-1 vs. COX-2) to assess specificity. Use fluorogenic substrates for high-throughput kinetic analysis .
- Metabolite Identification : Incubate with liver microsomes and profile metabolites via UPLC-QTOF to predict in vivo off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
